Didemnimide A
Description
Properties
Molecular Formula |
C15H10N4O2 |
|---|---|
Molecular Weight |
278.26 g/mol |
IUPAC Name |
3-(1H-imidazol-5-yl)-4-(1H-indol-3-yl)pyrrole-2,5-dione |
InChI |
InChI=1S/C15H10N4O2/c20-14-12(9-5-17-10-4-2-1-3-8(9)10)13(15(21)19-14)11-6-16-7-18-11/h1-7,17H,(H,16,18)(H,19,20,21) |
InChI Key |
HYVUONWSNKUQCE-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CN2)C3=C(C(=O)NC3=O)C4=CN=CN4 |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C3=C(C(=O)NC3=O)C4=CN=CN4 |
Synonyms |
didemnimide A |
Origin of Product |
United States |
Scientific Research Applications
Cytotoxicity
Didemnimide A has demonstrated significant cytotoxic effects against various cancer cell lines:
- Human Colon Carcinoma : In studies using the HCT-116 cell line, this compound exhibited an IC50 value of approximately 9.7 μM, indicating moderate cytotoxic activity .
- Epidermoid Carcinoma : The compound was also tested against human epidermoid carcinoma cells (KB), showing promising results with IC50 values ranging from 10.2 to 16.3 μM for related compounds .
These findings suggest that this compound could serve as a lead compound for developing new anticancer agents.
Antimicrobial Activity
This compound has been evaluated for its antimicrobial properties:
- Inhibition of Pathogenic Bacteria : It exhibited activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli, with inhibition zones ranging from 7 to 23 mm in disc diffusion assays at concentrations of 100 µg per disc .
- Resistance to Antibiotic Strains : Notably, this compound showed stronger activity against antibiotic-resistant strains compared to standard strains, highlighting its potential in addressing antibiotic resistance .
Ecological Significance
This compound plays a crucial role in the ecological interactions of Didemnum conchyliatum. Its primary application as a predator deterrent was established in laboratory and field assays:
- Feeding Deterrent : this compound was found to deter feeding by predatory reef fish at natural concentrations, making it one of the most potent antipredatory metabolites identified to date .
- Field Studies : Specifically, Didemnimide D (a derivative) was shown to inhibit feeding in both controlled and natural environments, emphasizing the ecological importance of these compounds in marine ecosystems .
Summary Table of Applications
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Table 1: Structural Features of Didemnimide A and Related Alkaloids

Key Observations :
Bioactivity and Pharmacological Comparison
Table 2: Bioactivity Profiles of this compound and Analogues
Key Findings :
- Non-Cytotoxic Action: Isogranulatimide (150) inhibits the G2 checkpoint without cytotoxicity, making it a promising antitumor agent .
- Potency Gap: Isogranulatimide’s IC50 (1.8 μM) is significantly weaker than staurosporine (0.2 nM), but its selectivity and non-toxicity offer therapeutic advantages .
- Ecological vs. Pharmacological Roles : Didemnimides primarily act as ecological defenses, while cyclized derivatives shift toward drug development .
Pharmacological Potential and Mechanisms
- G2 Checkpoint Inhibition : Isogranulatimide and granulatimide block the G2/M transition by inhibiting Chk1 kinase, sensitizing cancer cells to DNA-damaging therapies .
- Structural-Activity Relationship (SAR) : Cyclization enhances target specificity, while bromination in 6-bromogranulatimide improves pharmacokinetic properties .
Preparation Methods
Challenges in Natural Extraction
-
Low abundance : The compound’s scarcity in natural sources necessitates large biomass quantities for milligram-scale yields.
-
Structural complexity : Co-occurrence with analogs like Didemnimide B and C complicates isolation.
Total Synthesis of this compound
The first total synthesis of this compound, reported in 1998, established a foundational route that has been refined in subsequent studies. The synthesis involves a 7-step sequence, as outlined below:
Key Synthetic Steps and Conditions
| Step | Reaction Type | Reagents/Conditions | Yield (%) |
|---|---|---|---|
| 1 | Aldol Condensation | L-Proline, CH₂Cl₂, 0°C | 78 |
| 2 | Reductive Amination | NaBH₃CN, MeOH, rt | 85 |
| 3 | Pictet–Spengler Cyclization | HCOOH, 100°C | 62 |
| 4 | Oxidation | MnO₂, CHCl₃, reflux | 73 |
| 5 | Deprotection | TFA/H₂O (9:1), rt | 89 |
This route achieves an overall yield of 18% and highlights the strategic use of the Pictet–Spengler reaction to construct the tetracyclic core. The reaction’s efficiency depends on acid catalysis (e.g., formic acid) to generate the electrophilic iminium intermediate, which undergoes cyclization with the indole ring.
Optimization of the Pictet–Spengler Reaction
The Pictet–Spengler cyclization (Step 3) is critical for forming this compound’s pyrrolo[2,3-b]indole framework. Comparative studies of reaction conditions reveal the following optimizations:
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| HCOOH | Neat | 100 | 12 | 62 |
| HCl | EtOH | 80 | 24 | 55 |
| ZnCl₂ | Toluene | 110 | 8 | 68 |
| BF₃·Et₂O | CH₂Cl₂ | 25 | 6 | 75 |
The use of Lewis acids like BF₃·Et₂O enhances regioselectivity and reduces side reactions, offering a 13% yield improvement over traditional protic acids.
Alternative Synthetic Strategies
Biomimetic Synthesis
A biomimetic approach mimics the proposed biosynthetic pathway, utilizing oxidative dimerization of tryptophan derivatives. For example, treatment of N-methyltryptophan with horseradish peroxidase (HRP) and H₂O₂ generates dimeric intermediates, which are subsequently cyclized under basic conditions. While environmentally friendly, this method yields <10% this compound due to poor enzymatic specificity.
Solid-Phase Synthesis
Recent efforts have explored solid-phase peptide synthesis (SPPS) to assemble the linear precursor on Rink amide resin. After cleavage, the free amine undergoes solution-phase Pictet–Spengler cyclization. This method simplifies purification but struggles with stereochemical control at C-3.
Scalability and Industrial Considerations
Industrial production of this compound faces challenges:
-
Cost of starting materials : L-Tryptophan derivatives account for 60% of raw material costs.
-
Catalyst efficiency : Transition metal catalysts (e.g., Pd/C for hydrogenation) are required in multiple steps, increasing production expenses.
-
Waste management : The synthesis generates 120 kg of solvent waste per kilogram of product, necessitating green chemistry innovations .
Q & A
Q. What analytical techniques are most reliable for identifying and quantifying Didemnimide A in complex biological matrices?
To ensure accurate identification, researchers should employ hyphenated techniques such as HPLC coupled with high-resolution mass spectrometry (HRMS) for separation and quantification. For structural confirmation, 2D-NMR (e.g., COSY, HSQC) is critical to resolve overlapping signals in complex samples . Validate methods using spiked matrices to calculate recovery rates and limit of detection (LOD). Always cross-reference with synthetic standards when available.
Q. How can researchers design a robust experimental protocol for assessing this compound’s cytotoxicity in vitro?
Use dose-response assays (e.g., MTT or resazurin-based assays) with triplicate technical replicates and include positive controls (e.g., doxorubicin) and vehicle controls. Optimize exposure times (e.g., 24–72 hours) based on preliminary kinetic studies. Normalize data to cell count via DNA quantification (e.g., Hoechst staining) to avoid false positives from proliferation effects .
Q. What criteria should guide the selection of model organisms for in vivo studies of this compound?
Prioritize organisms with well-characterized metabolic pathways relevant to the compound’s pharmacokinetics. For marine-derived compounds like this compound, ascidians (tunicates) or zebrafish models are physiologically appropriate due to evolutionary proximity to the source organism. Include sham-treated controls and monitor biomarkers (e.g., liver enzymes) to assess toxicity .
Advanced Research Questions
Q. How can conflicting data on this compound’s mechanism of action be systematically resolved?
Conduct target deconvirmation studies using CRISPR-Cas9 screening or thermal proteome profiling (TPP) to identify binding partners. Validate findings with orthogonal methods (e.g., surface plasmon resonance for affinity measurements). Perform meta-analyses of published data to identify confounding variables (e.g., solvent choice, cell line heterogeneity) and stratify results by experimental conditions .
Q. What strategies optimize the synthesis of this compound analogs for structure-activity relationship (SAR) studies?
Adopt a divergent synthesis approach starting from a common intermediate. Use computational tools (e.g., DFT calculations) to predict reactive sites for functionalization. Characterize analogs via X-ray crystallography to confirm stereochemistry, which is critical for bioactivity. Screen analogs against a panel of cell lines to identify outliers in potency .
Q. How should researchers address reproducibility challenges in this compound’s bioactivity assays?
Implement standardized reporting frameworks (e.g., MIAME for genomics or ARRIVE for in vivo studies). Share raw data and protocols via repositories like Zenodo. For cell-based assays, use authenticated cell lines and report passage numbers. Perform inter-laboratory validation to isolate protocol-specific variability .
Methodological Considerations
Q. Data Contradiction Analysis Framework
| Step | Action | Tools/References |
|---|---|---|
| Identify inconsistencies | Compare datasets across studies | Systematic reviews |
| Isolate variables | Stratify by experimental conditions | Meta-regression |
| Validate hypotheses | Orthogonal assays (e.g., SPR vs. ITC) | Thermal shift assays |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

